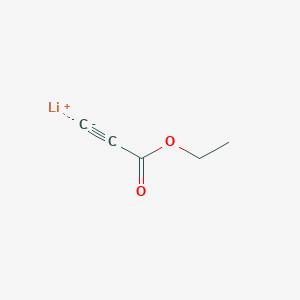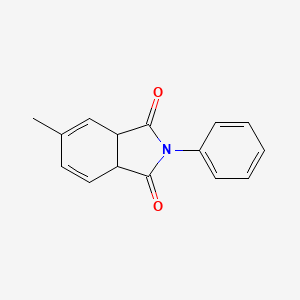
Uracil monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil monophosphate, also known as uridine monophosphate, is a nucleotide that plays a crucial role in the metabolism of cells. It is a pyrimidine nucleotide that is composed of a uracil base attached to a ribose sugar and a single phosphate group. This compound is an essential component of RNA and is involved in various biochemical processes, including the synthesis of nucleic acids and the regulation of enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uracil monophosphate can be synthesized through the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly specific and occurs under mild conditions, making it an efficient method for the production of this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the enzymes required for the synthesis of this compound, resulting in high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil monophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: This compound can undergo substitution reactions to form various derivatives, such as 5-fluorothis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Uridine diphosphate, uridine triphosphate.
Reduction: Dihydrothis compound.
Substitution: 5-Fluorothis compound.
Applications De Recherche Scientifique
Uracil monophosphate has a wide range of applications in scientific research:
Mécanisme D'action
Uracil monophosphate exerts its effects by participating in various biochemical pathways. It is involved in the synthesis of RNA, where it pairs with adenine during transcription. Additionally, this compound regulates the activity of enzymes such as carbamoyl phosphate synthetase and aspartate transcarbamoylase in plants, and CPSase II in animals . These enzymes are crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Uracil monophosphate is similar to other pyrimidine nucleotides such as cytidine monophosphate and thymidine monophosphate. it is unique in its ability to pair with adenine in RNA, whereas thymidine monophosphate pairs with adenine in DNA. Additionally, this compound is involved in the regulation of different enzymes compared to cytidine monophosphate and thymidine monophosphate .
List of Similar Compounds
- Cytidine monophosphate
- Thymidine monophosphate
- 5-Fluorothis compound
Propriétés
| 72758-50-0 | |
Formule moléculaire |
C4H7N2O6P |
Poids moléculaire |
210.08 g/mol |
Nom IUPAC |
phosphoric acid;1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2.H3O4P/c7-3-1-2-5-4(8)6-3;1-5(2,3)4/h1-2H,(H2,5,6,7,8);(H3,1,2,3,4) |
Clé InChI |
KPYHRMNYOUGKKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)NC1=O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)



![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)

